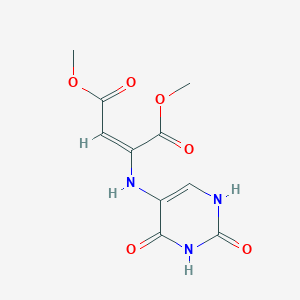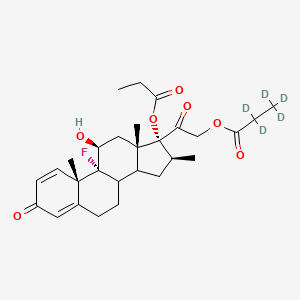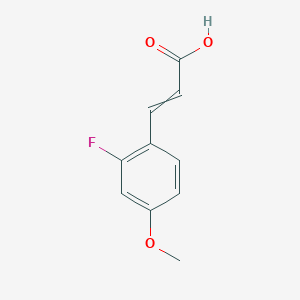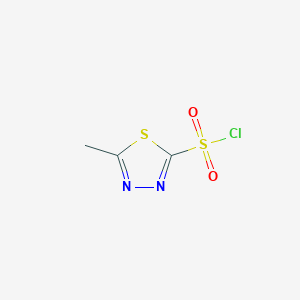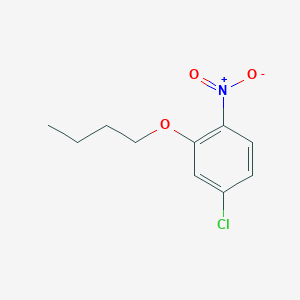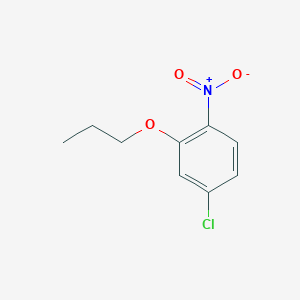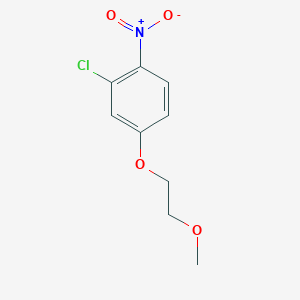
Benzyl 4-fluoro-3-(trifluoromethyl)benzoate
Vue d'ensemble
Description
Benzyl 4-fluoro-3-(trifluoromethyl)benzoate: is an organic compound that features a benzyl ester functional group attached to a fluorinated aromatic ring. This compound is of interest due to its unique chemical properties, which are influenced by the presence of both fluorine and trifluoromethyl groups. These groups can significantly alter the compound’s reactivity, stability, and interactions with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-fluoro-3-(trifluoromethyl)benzoate typically involves the esterification of 4-fluoro-3-(trifluoromethyl)benzoic acid with benzyl alcohol. This reaction can be catalyzed by acidic or basic conditions. Commonly used reagents include sulfuric acid or hydrochloric acid as catalysts. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 4-fluoro-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the aromatic ring can be targets for nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The ester group can be oxidized to form carboxylic acids or reduced to form alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and benzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products:
Nucleophilic Substitution: Substituted derivatives with new functional groups replacing the fluorine atoms.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Hydrolysis: 4-fluoro-3-(trifluoromethyl)benzoic acid and benzyl alcohol.
Applications De Recherche Scientifique
Chemistry: Benzyl 4-fluoro-3-(trifluoromethyl)benzoate is used as an intermediate in the synthesis of various fluorinated aromatic compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it suitable for applications requiring high chemical stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of Benzyl 4-fluoro-3-(trifluoromethyl)benzoate is largely influenced by the presence of the fluorine and trifluoromethyl groups. These groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic pockets in proteins. The ester functional group can undergo hydrolysis, releasing the active 4-fluoro-3-(trifluoromethyl)benzoic acid, which can then interact with specific molecular targets.
Molecular Targets and Pathways:
Enzymes: The compound or its derivatives may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may bind to certain receptors, modulating their activity and influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
4-fluoro-3-(trifluoromethyl)benzoic acid: The parent acid of Benzyl 4-fluoro-3-(trifluoromethyl)benzoate.
Methyl 4-fluoro-3-(trifluoromethyl)benzoate: A similar ester with a methyl group instead of a benzyl group.
Ethyl 4-fluoro-3-(trifluoromethyl)benzoate: Another ester variant with an ethyl group.
Uniqueness: this compound is unique due to the presence of the benzyl ester group, which can influence its reactivity and interactions compared to other esters
Propriétés
IUPAC Name |
benzyl 4-fluoro-3-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O2/c16-13-7-6-11(8-12(13)15(17,18)19)14(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFLUQDLGGWVNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;hydrochloride](/img/structure/B7942217.png)
![methyl (2S)-4-methyl-2-[[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]pentanoate](/img/structure/B7942224.png)
![methyl (2S)-2-[[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]-3-phenylpropanoate](/img/structure/B7942229.png)
![methyl (2S,3R)-3-methyl-2-[[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]pentanoate](/img/structure/B7942234.png)
![(2R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;hydroiodide](/img/structure/B7942237.png)
![(1R,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid;pentahydrate](/img/structure/B7942242.png)
